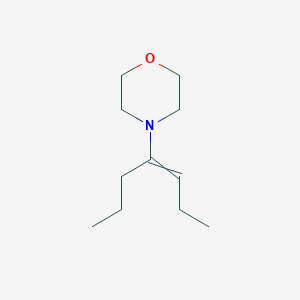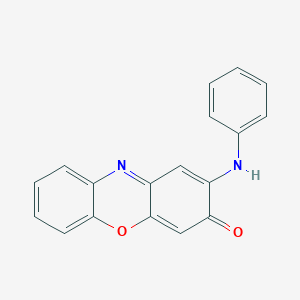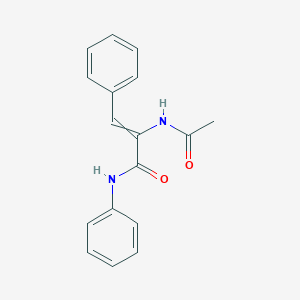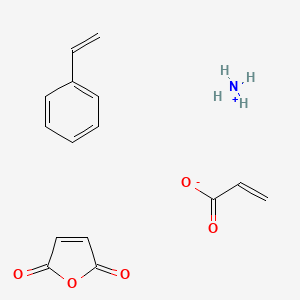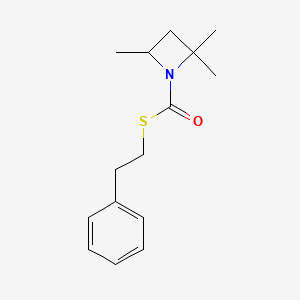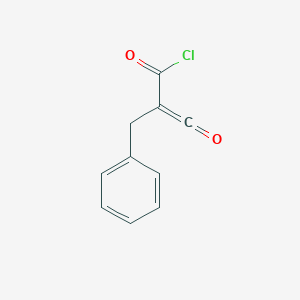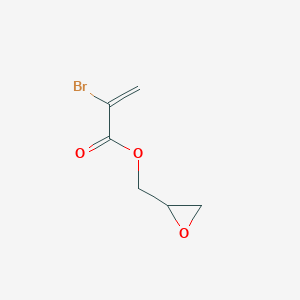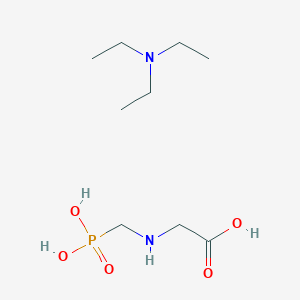
N-(Phosphonomethyl)glycine--N,N-diethylethanamine (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) is a compound that is commonly known as glyphosate. It is a broad-spectrum systemic herbicide and crop desiccant. Glyphosate is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is involved in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) involves the reaction of glycine with formaldehyde and phosphorous acid. The reaction typically occurs under acidic conditions and involves the formation of a phosphonomethyl group on the glycine molecule. The reaction can be summarized as follows: [ \text{Glycine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{N-(Phosphonomethyl)glycine} ]
Industrial Production Methods
Industrial production of glyphosate involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required purity standards. The production process is designed to be efficient and cost-effective, allowing for the large-scale manufacture of glyphosate for agricultural use .
化学反应分析
Types of Reactions
N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) undergoes several types of chemical reactions, including:
Oxidation: Glyphosate can be oxidized to form aminomethylphosphonic acid (AMPA).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Glyphosate can undergo substitution reactions where the phosphonomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Aminomethylphosphonic acid (AMPA)
Reduction: Reduced derivatives of glyphosate
Substitution: Various substituted phosphonomethyl derivatives
科学研究应用
N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on plant physiology and biochemistry.
Medicine: Investigated for potential therapeutic applications, although its primary use remains in agriculture.
Industry: Widely used as a herbicide in agriculture to control weeds and improve crop yields.
作用机制
The mechanism of action of N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is crucial for the biosynthesis of aromatic amino acids in plants. By inhibiting EPSP, glyphosate disrupts the production of essential amino acids, leading to the death of the plant. The molecular target of glyphosate is the EPSP enzyme, and the pathway involved is the shikimate pathway .
相似化合物的比较
Similar Compounds
Aminomethylphosphonic acid (AMPA): A major degradation product of glyphosate.
N,N-Bis(phosphonomethyl)glycine: Another organophosphorus compound with similar properties.
Iminodi(methylphosphonic acid): A related compound with similar chemical structure.
Uniqueness
N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) is unique due to its specific mode of action as an EPSP inhibitor. This makes it highly effective as a herbicide, particularly in agricultural settings where it is used to control a wide range of weeds without affecting the crops .
属性
CAS 编号 |
55024-47-0 |
|---|---|
分子式 |
C9H23N2O5P |
分子量 |
270.26 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C6H15N.C3H8NO5P/c1-4-7(5-2)6-3;5-3(6)1-4-2-10(7,8)9/h4-6H2,1-3H3;4H,1-2H2,(H,5,6)(H2,7,8,9) |
InChI 键 |
WGQXGEHRJAEFPO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC.C(C(=O)O)NCP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


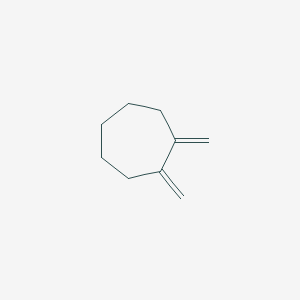
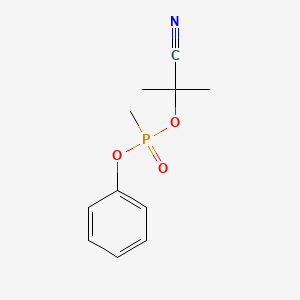

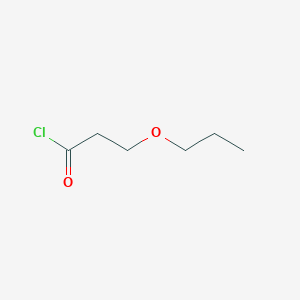
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)


